5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
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Overview
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. This mechanism is crucial for the efficient synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-1-methyl-1H-pyrazole-4-carboxylic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl-L-cysteine
- (S)-2-[(9H-Fluoren-9-yl)methoxy]carbonylamino-2-phenylacetic acid
Uniqueness
What sets 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid apart from similar compounds is its specific structure, which combines the Fmoc protecting group with a methoxybenzoic acid moiety. This unique combination allows for specific applications in peptide synthesis and other chemical processes .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-11-10-15(12-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVRSJLQJQQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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